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Compound of Interest

Compound Name: 2,2-difluoropent-4-enoic Acid

Cat. No.: B1249098 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2,2-difluoropent-4-enoic acid is a fluorinated carboxylic acid of interest in medicinal chemistry

and materials science due to the unique properties conferred by the gem-difluoro group. The

fluorine atoms can significantly alter the compound's acidity, lipophilicity, and metabolic stability,

making it a valuable building block in the design of novel therapeutic agents and functional

materials. This guide provides a comprehensive overview of the expected spectroscopic data

for 2,2-difluoropent-4-enoic acid, along with generalized experimental protocols for data

acquisition.

Chemical Structure
IUPAC Name: 2,2-difluoropent-4-enoic acid Molecular Formula: C₅H₆F₂O₂ Molecular Weight:

136.10 g/mol CAS Number: 55039-89-9

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2,2-difluoropent-4-enoic
acid based on established principles of NMR spectroscopy, infrared spectroscopy, and mass

spectrometry.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10-12 Singlet (broad) 1H -COOH

5.80 - 5.95 ddt 1H H-4

5.20 - 5.35 m 2H H-5

2.80 - 2.95 t 2H H-3

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm

Multiplicity (in ¹⁹F-coupled
spectrum)

Assignment

~170 t C-1 (COOH)

~128 s C-4

~120 t C-2

~119 s C-5

~40 t C-3

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad
O-H stretch (carboxylic acid

dimer)

1720-1740 Strong C=O stretch (carboxylic acid)

1640-1650 Medium C=C stretch (alkene)

1100-1250 Strong C-F stretch

910-990 Medium =C-H bend (alkene)
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Sample preparation: Neat liquid or thin film on KBr plates.

Table 4: Predicted Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment

136 Moderate [M]⁺ (Molecular ion)

119 Low [M - OH]⁺

91 High [M - COOH]⁺

55 Moderate [C₄H₇]⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data

presented above. Instrument parameters may need to be optimized for specific samples and

equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2,2-difluoropent-4-enoic acid in

0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a

small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds.

Process the data with Fourier transformation, phasing, and baseline correction.

¹³C NMR Acquisition:
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Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation

delay of 2-5 seconds.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr)

or sodium chloride (NaCl) plates to create a thin film.

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR

absorption in the regions of interest. Use a liquid sample cell with an appropriate path

length.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or the solvent).

Record the sample spectrum.

The instrument software will automatically subtract the background spectrum from the

sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a suitable inlet system, such as direct infusion or gas chromatography (GC-MS).

Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a

common technique for volatile, thermally stable small molecules.
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Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and their abundance is recorded to generate a

mass spectrum.

Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a

synthesized compound like 2,2-difluoropent-4-enoic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1249098?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1249098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis & Purification

Spectroscopic Analysis

Data Analysis & Confirmation

Reporting

Synthesis of 2,2-difluoropent-4-enoic acid

Purification (e.g., Distillation, Chromatography)

Crude Product

NMR Spectroscopy
(¹H, ¹³C)

Purified Sample

Infrared (IR) Spectroscopy

Purified Sample

Mass Spectrometry (MS)

Purified Sample

Data Processing & Interpretation

Spectral Data Spectral Data Spectral Data

Structure Confirmation

Technical Guide / Whitepaper

Click to download full resolution via product page

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Disclaimer
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The spectroscopic data presented in this guide are predicted values based on established

chemical principles and data for analogous structures. Actual experimental data may vary

depending on the specific experimental conditions, including solvent, concentration, and

instrumentation. This guide is intended for informational purposes and should be used in

conjunction with experimentally obtained data for definitive structural confirmation.

To cite this document: BenchChem. [Spectroscopic Analysis of 2,2-difluoropent-4-enoic acid:
A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1249098#spectroscopic-data-of-2-2-difluoropent-4-
enoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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